Trimetrexate Trimetrexate Trimetrexate is a methotrexate derivative with potential antineoplastic activity. Trimetrexate inhibits the enzyme dihydrofolate reductase, thereby preventing the synthesis of purine nucleotides and thymidylate, with subsequent inhibition of DNA and RNA synthesis. Trimetrexate also exhibits antiviral activity. (NCI04)
Trimetrexate is a parenterally administered folate antagonist that is used as a second line therapy for severe Pneumocystis jirovecii (previously carinii) pneumonia. Trimetrexate therapy has been associated with transient, mild serum enzyme elevations during therapy, but has not been convincingly linked to instances of acute, clinically apparent liver injury.
Trimetrexate, also known as neutrexin or trimetrexic acid, belongs to the class of organic compounds known as quinazolinamines. These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups. Trimetrexate is a drug which is used for use, with concurrent leucovorin administration (leucovorin protection), as an alternative therapy for the treatment of moderate-to-severe pneumocystis carinii pneumonia (pcp) in immunocompromised patients, including patients with the acquired immunodeficiency syndrome (aids). also used to treat several types of cancer including colon cancer. Trimetrexate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Trimetrexate has been detected in multiple biofluids, such as urine and blood. Within the cell, trimetrexate is primarily located in the membrane (predicted from logP). Trimetrexate is a potentially toxic compound.
Brand Name: Vulcanchem
CAS No.: 52128-35-5
VCID: VC0545904
InChI: InChI=1S/C19H23N5O3/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24)
SMILES: CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC
Molecular Formula: C19H23N5O3
Molecular Weight: 369.4 g/mol

Trimetrexate

CAS No.: 52128-35-5

Inhibitors

VCID: VC0545904

Molecular Formula: C19H23N5O3

Molecular Weight: 369.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Trimetrexate - 52128-35-5

CAS No. 52128-35-5
Product Name Trimetrexate
Molecular Formula C19H23N5O3
Molecular Weight 369.4 g/mol
IUPAC Name 5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine
Standard InChI InChI=1S/C19H23N5O3/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24)
Standard InChIKey NOYPYLRCIDNJJB-UHFFFAOYSA-N
SMILES CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC
Canonical SMILES CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC
Appearance Solid powder
Melting Point 215-217 °C
216.0 °C
215-217°C
Physical Description Solid
Description Trimetrexate is a methotrexate derivative with potential antineoplastic activity. Trimetrexate inhibits the enzyme dihydrofolate reductase, thereby preventing the synthesis of purine nucleotides and thymidylate, with subsequent inhibition of DNA and RNA synthesis. Trimetrexate also exhibits antiviral activity. (NCI04)
Trimetrexate is a parenterally administered folate antagonist that is used as a second line therapy for severe Pneumocystis jirovecii (previously carinii) pneumonia. Trimetrexate therapy has been associated with transient, mild serum enzyme elevations during therapy, but has not been convincingly linked to instances of acute, clinically apparent liver injury.
Trimetrexate, also known as neutrexin or trimetrexic acid, belongs to the class of organic compounds known as quinazolinamines. These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups. Trimetrexate is a drug which is used for use, with concurrent leucovorin administration (leucovorin protection), as an alternative therapy for the treatment of moderate-to-severe pneumocystis carinii pneumonia (pcp) in immunocompromised patients, including patients with the acquired immunodeficiency syndrome (aids). also used to treat several types of cancer including colon cancer. Trimetrexate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Trimetrexate has been detected in multiple biofluids, such as urine and blood. Within the cell, trimetrexate is primarily located in the membrane (predicted from logP). Trimetrexate is a potentially toxic compound.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life Bulk: A sample stored at 60 °C for 30 days showed no decomposition (UV, HPLC). Solution: A solution in 5% methanol (0.5 mg/mL) showed no decomposition after 9 days (UV). A solution in 5% dimethylacetamide /pH 4 acetate buffer showed no decomposition after 48 hours(HPLC).
Solubility 31.4 mg/L
3.09e-02 g/L
Water 1 - 2 (mg/mL)
pH 4 Acetate buffer < 1 (mg/mL)
pH 9 Acetate buffer < 1 (mg/mL)
0.1NHC1 1 - 5 (mg/mL)
0.1 N NaOH < 1 (mg/mL)
Methanol 12 - 15 (mg/mL)
95% Ethanol 1 - 5 (mg/mL)
10% Ethanol 1 - 3 (mg/mL)
Dimethylacetamide 10 - 15 (mg/mL)
Dimethylsulfoxide approimately 100 (mg/mL)
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms CI 898
CI-898
CI898
Hydrate, Trimetrexate
JB 11
JB-11
JB11
Monohydrate, Monoacetate Trimetrexate
NSC 249008
NSC 328564
NSC-249008
NSC-328564
NSC249008
NSC328564
Trimetrexate
Trimetrexate Hydrate
Trimetrexate Monohydrate, Monoacetate
Reference 1: Blanke CD, Chansky K, Christman KL, Hundahl SA, Issell BF, Van Veldhuizen PJ Jr, Budd GT, Abbruzzese JL, Macdonald JS. S9511: a Southwest Oncology Group phase II study of trimetrexate, 5-fluorouracil, and leucovorin in unresectable or metastatic adenocarcinoma of the stomach. Am J Clin Oncol. 2010 Apr;33(2):117-20. doi: 10.1097/COC.0b013e318199fb84. PubMed PMID: 19770625; PubMed Central PMCID: PMC2967385.
2: Senkovich O, Schormann N, Chattopadhyay D. Structures of dihydrofolate reductase-thymidylate synthase of Trypanosoma cruzi in the folate-free state and in complex with two antifolate drugs, trimetrexate and methotrexate. Acta Crystallogr D Biol Crystallogr. 2009 Jul;65(Pt 7):704-16. doi: 10.1107/S090744490901230X. Epub 2009 Jun 20. PubMed PMID: 19564691.
3: Short CE, Gilleece YC, Fisher MJ, Churchill DR. Trimetrexate and folinic acid: a valuable salvage option for Pneumocystis jirovecii pneumonia. AIDS. 2009 Jun 19;23(10):1287-90. doi: 10.1097/QAD.0b013e32832d0792. PubMed PMID: 19424049.
4: Das JR, Fryar EB, Green S, Southerland WM, Bowen D. The protection against trimetrexate cytotoxicity in human bone marrow by sequence-dependent administration of raloxifene, 5-fluorouracil/trimetrexate. Anticancer Res. 2006 Nov-Dec;26(6B):4279-86. PubMed PMID: 17201145.
5: Matin K, Jacobs SA, Richards T, Wong MK, Earle M, Evans T, Troetschel M, Ferri W, Friedland D, Pinkerton R, Volkin R, Wieand S, Ramanathan RK. A phase I/II study of trimetrexate and capecitabine in patients with advanced refractory colorectal cancer. Am J Clin Oncol. 2005 Oct;28(5):439-44. PubMed PMID: 16199980.
6: Senkovich O, Bhatia V, Garg N, Chattopadhyay D. Lipophilic antifolate trimetrexate is a potent inhibitor of Trypanosoma cruzi: prospect for chemotherapy of Chagas' disease. Antimicrob Agents Chemother. 2005 Aug;49(8):3234-8. PubMed PMID: 16048931; PubMed Central PMCID: PMC1196212.
7: Szabolcs P, Park KD, Marti L, Deoliveria D, Lee YA, Colvin MO, Kurzberg J. Superior depletion of alloreactive T cells from peripheral blood stem cell and umbilical cord blood grafts by the combined use of trimetrexate and interleukin-2 immunotoxin. Biol Blood Marrow Transplant. 2004 Nov;10(11):772-83. PubMed PMID: 15505608.
8: Garcia AA, Leichman L, Baranda J, Pandit L, Lenz HJ, Leichman CG. Phase II clinical trial of 5-fluorouracil, trimetrexate, and leucovorin (NFL) in patients with advanced pancreatic cancer. Int J Gastrointest Cancer. 2003;34(2-3):79-86. PubMed PMID: 15361639.
9: Machiavelli MR, Salum G, Pérez JE, Ortiz EH, Romero AO, Bologna F, Vallejo CT, Lacava JA, Dominguez ME, Leone BA. Double modulation of 5-fluorouracil by trimetrexate and leucovorin in patients with advanced colorectal carcinoma. Am J Clin Oncol. 2004 Apr;27(2):149-54. PubMed PMID: 15057154.
10: Faessel HM, Slocum HK, Rustum YM, Greco WR. Thymidine and hypoxanthine protection patterns of the folic acid-enhanced synergies for combinations of trimetrexate plus a polyglutamylatable inhibitor of purine or thymidylate synthesis against human ileocecal HCT-8 cells. Int J Oncol. 2003 Aug;23(2):401-9. PubMed PMID: 12851689.
PubChem Compound 5583
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator